molecular formula C13H16N2O B12446335 N'-cyclopentylidene-3-methylbenzohydrazide

N'-cyclopentylidene-3-methylbenzohydrazide

Cat. No.: B12446335
M. Wt: 216.28 g/mol
InChI Key: ZBXIDPLSFDCFLL-UHFFFAOYSA-N
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Description

N'-cyclopentylidene-3-methylbenzohydrazide is a hydrazide derivative synthesized via the condensation of 3-methylbenzohydrazide with cyclopentanone. Hydrazides of this class are typically synthesized in three steps:

Formation of a benzimidazole intermediate (e.g., from 5-methyl-1,2-phenylenediamine and methyl-4-formyl benzoate in DMF).

Hydrazide generation via hydrazine hydrate reflux.

Schiff base formation through condensation with aldehydes or ketones .

The cyclopentylidene substituent introduces a five-membered cycloalkyl ring, which may enhance steric bulk and lipophilicity compared to aromatic substituents. This structural feature could influence biological activity, coordination chemistry, and solubility.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(cyclopentylideneamino)-3-methylbenzamide

InChI

InChI=1S/C13H16N2O/c1-10-5-4-6-11(9-10)13(16)15-14-12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

ZBXIDPLSFDCFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-cyclopentylidene-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

N’-cyclopentylidene-3-methylbenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydrazone Moiety

The hydrazone moiety (N'-R group) significantly impacts the compound’s properties. Key analogs include:

Compound Name Substituent (R) Key Features Reference
N’-(2-Hydroxybenzylidene)-3-methylbenzohydrazide 2-hydroxybenzylidene Forms a copper(II) complex with antimicrobial activity; intramolecular O–H···N hydrogen bonding stabilizes the structure .
N’-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide 3-ethoxy-2-hydroxybenzylidene Coordinates with Mo(VI) to form a distorted octahedral complex; ethoxy group enhances electron-donating effects .
3-nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-nitrobenzylidene High electron-withdrawing nitro groups reduce solubility in polar solvents; potential for explosive properties .
N'-(1-cyclopropylethylidene)-3-methylbenzohydrazide cyclopropylethylidene Cyclopropane ring introduces strain and rigidity; no reported coordination or biological data .
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Hydroxybenzylidene and nitrobenzylidene groups (aromatic) enable π-π stacking and hydrogen bonding, enhancing biological activity and coordination. Cycloalkylidenes (e.g., cyclopentylidene, cyclopropylethylidene) may improve membrane permeability due to increased lipophilicity.
  • Biological Activity : Antimicrobial properties are reported for hydroxybenzylidene analogs , whereas nitro derivatives are less explored in biological contexts .
  • Coordination Chemistry : Hydroxy-substituted hydrazides form stable complexes with transition metals (Cu, Mo), suggesting applications in catalysis or medicinal chemistry .

Structural and Crystallographic Differences

  • Hydrogen Bonding : N’-(2-Hydroxybenzylidene)-3-methylbenzohydrazide exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .
  • Coordination Geometry: The Mo(VI) complex of N’-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide adopts a distorted octahedral geometry, with the hydrazone acting as a tridentate ligand (O, N, O donors) .

Biological Activity

N'-cyclopentylidene-3-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, characterization, and biological effects, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone or its derivatives. The product can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides structural information based on the environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

The following table summarizes key spectral data:

TechniqueObservations
1H NMR Signals at δ 7.20 (d), δ 6.86 (d), δ 4.27 (d)
13C NMR Peaks at δ 158.8, 135.8, 127.7
IR Characteristic peaks indicating C=O and N-H bonds

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. A study utilizing the microplate Alamar Blue assay demonstrated significant antibacterial effects against Mycobacterium tuberculosis and other non-tubercular strains. The compound's Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis8
Staphylococcus aureus16
Escherichia coli32

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including HCT-8 and HT-29. The compound exhibited cytotoxic effects, inducing apoptosis in a dose-dependent manner. Notably, it increased the expression of pro-apoptotic markers such as caspases 3 and 7.

A detailed study reported that after 72 hours of treatment with varying concentrations of the compound, there was a significant increase in cell death rates:

Concentration (µM)% Cell Viability
580
1060
2040
5020

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Gene Expression Modulation : The compound influences the expression of genes involved in drug metabolism and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in experimental settings:

  • Case Study 1 : In a study involving human cancer cell lines, treatment with the compound resulted in a notable decrease in tumor growth rates compared to control groups.
  • Case Study 2 : Animal models treated with the compound showed reduced bacterial load in infections caused by resistant strains.

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